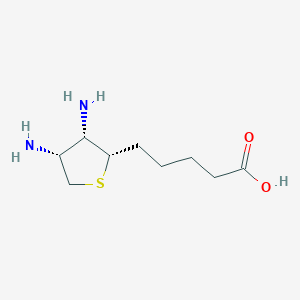
Diaminobiotin
Descripción general
Descripción
Diaminobiotin is a compound that has been studied for its biotin-like activities . It is structurally similar to biotin and can mimic the effects of biotin on gene expression .
Synthesis Analysis
The synthesis of this compound has been explored in the context of diamine biosynthesis . High-performance microbial factories, such as Escherichia coli and Corynebacterium glutamicum, have been used in the production of diamines . Several synthetic pathways of 1,6-diaminohexane have been proposed based on glutamate or adipic acid .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using Raman spectroscopy . The vibrational results indicate that the interaction with some ligands is able to modify the overall structure of the protein .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of protein synthesis . The compound has been found to enhance the expression of genes encoding IL-2 and IL-2Rγ in biotin-deficient Jurkat cells .
Aplicaciones Científicas De Investigación
Actividades similares a la biotina en las células
Se ha encontrado que el diaminobiotin tiene actividades similares a la biotina en las células Jurkat, una línea celular T humana . Se observó que el this compound podría imitar los efectos de la biotina en la expresión génica . Específicamente, se encontró que aumentaba las actividades transcripcionales de los genes que codifican la interleucina-2 (IL-2) y el receptor IL-2 (IL-2R) hasta en un 43% en comparación con las células deficientes en biotina .
Papel en la expresión génica
La suplementación de células con this compound no afectó las abundancias de holocarboxilasas y las actividades de la propionil-CoA carboxilasa . Esto sugiere que los efectos de los metabolitos de biotina sintéticos como el this compound en la expresión génica no están mediados por vías dependientes de carboxilasa .
Síntesis de complejos de platino
<a data-citationid="5be3181f-798c-538c-4ff2-608c9d425a39-28-group" h="ID=SERP,5015.1" href="https://jn.nutrition.org/article/S0022-3166%2822%
Mecanismo De Acción
Target of Action
Diaminobiotin, a synthetic biotin metabolite, primarily targets the expression of genes encoding interleukin-2 (IL-2) and IL-2 receptor (IL-2R) in human T-cells . These targets play a crucial role in the immune response, with IL-2 being a cytokine that stimulates the growth, differentiation, and survival of antigen-selected cytotoxic T cells .
Mode of Action
This compound mimics the effects of biotin on gene expression, thereby enhancing the transcriptional activities of genes encoding IL-2 and IL-2R . This interaction results in an increase of up to 43% in the transcriptional activities of these genes compared to biotin-deficient cells .
Biochemical Pathways
This compound affects the biochemical pathways involved in the expression of IL-2 and IL-2R genes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the upregulation of IL-2 and IL-2R gene expression . This upregulation potentially enhances the immune response, given the role of IL-2 and IL-2R in T-cell proliferation and differentiation .
Action Environment
For instance, environmental conditions affecting bacterial respiration have been reported to result in changes to aminoglycoside susceptibility and uptake
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Diaminobiotin plays a crucial role in biochemical reactions due to its ability to bind strongly to avidin and streptavidin. This binding property is harnessed in affinity chromatography and the purification of biomolecules. This compound interacts with enzymes, proteins, and other biomolecules, allowing for the investigation of post-translational modifications and protein interactions. Additionally, this compound is used in the development of biosensors, where it is attached to surfaces or electrodes to capture specific biomolecules for detection and quantification .
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. In biotin-deficient Jurkat cells, supplementation with this compound enhances the expression of genes encoding interleukin-2 (IL-2) and IL-2 receptor (IL-2R). This indicates that this compound can mimic the effects of biotin on gene expression and has biotin-like activities. The compound does not affect the abundances of holocarboxylases or the activities of propionyl-CoA carboxylase, suggesting that its effects on gene expression are not mediated by carboxylase-dependent pathways .
Molecular Mechanism
The mechanism of action of this compound involves its strong binding interactions with avidin and streptavidin. This binding property is utilized in various biochemical assays to label and detect proteins, nucleic acids, and other biomolecules. This compound’s ability to enhance gene expression in biotin-deficient cells suggests that it may interact with transcription factors or other regulatory proteins involved in gene expression. The exact molecular mechanisms by which this compound exerts its effects on gene expression remain to be fully elucidated .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, this compound can effectively enhance gene expression and mimic the effects of biotin. At higher dosages, there may be threshold effects or potential toxic or adverse effects. It is important to determine the optimal dosage of this compound to achieve the desired biochemical effects without causing harm to the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its strong binding affinity to avidin and streptavidin allows for targeted localization and accumulation in specific cellular compartments. This property is utilized in various biochemical assays to capture and detect specific biomolecules. Understanding the transport and distribution of this compound is crucial for optimizing its use in research and diagnostic applications .
Subcellular Localization
This compound’s subcellular localization is influenced by its binding interactions with avidin and streptavidin. These interactions can direct this compound to specific compartments or organelles within the cell. Post-translational modifications and targeting signals may also play a role in its localization. The subcellular localization of this compound can affect its activity and function, making it an important factor to consider in experimental designs .
Propiedades
IUPAC Name |
5-[(2S,3S,4R)-3,4-diaminothiolan-2-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13/h6-7,9H,1-5,10-11H2,(H,12,13)/t6-,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNCSZDPWAVQAI-ZKWXMUAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(S1)CCCCC(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H](S1)CCCCC(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364425 | |
| Record name | 5-[(2S,3S,4R)-3,4-Diaminothiolan-2-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22342-46-7 | |
| Record name | Diaminobiotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022342467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(2S,3S,4R)-3,4-Diaminothiolan-2-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIAMINOBIOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643W0F9MUD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




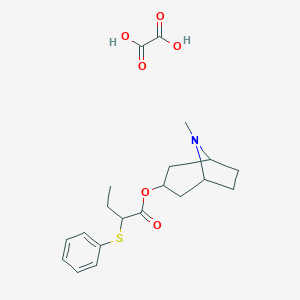
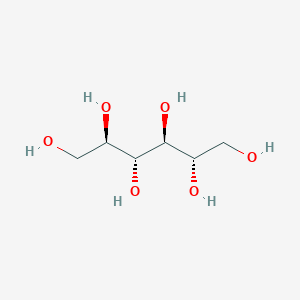

![Bicyclo[2.2.1]heptan-2-amine, 1-methyl-, (1R-endo)-(9CI)](/img/structure/B117820.png)



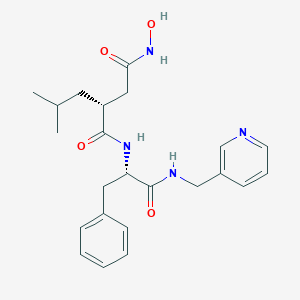
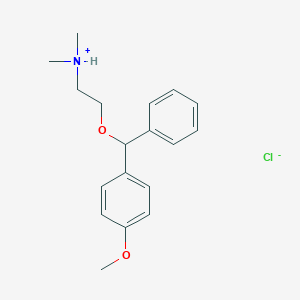

![N'-[1-Aminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B117839.png)

